2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
Description
2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole-based amine derivative featuring a trifluoromethyl group at the 3-position and an ethyl substituent at the 1-position of the pyrazole ring, with an ethanamine side chain at the 4-position. This compound is structurally significant due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-2-14-5-6(3-4-12)7(13-14)8(9,10)11/h5H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPLNUIEXBCSIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C9H12F3N3
- Molecular Weight : 273.69 g/mol
- IUPAC Name : 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
This compound features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group, which significantly influences its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values provide insights into its effectiveness.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.625 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 62.5 | 125 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action leads to bactericidal effects, making it a candidate for further development in antibiotic therapy.
Study 1: Efficacy Against Biofilms
A study investigated the efficacy of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine in disrupting biofilms formed by Staphylococcus aureus. The compound demonstrated moderate to good antibiofilm activity, with a Minimum Biofilm Inhibitory Concentration (MBIC) of approximately 62.216 µg/mL. This suggests potential use in treating infections associated with biofilm formation, which are notoriously difficult to manage.
Study 2: Comparative Analysis
In a comparative analysis with existing antibiotics, the compound showed superior activity against Escherichia coli biofilms compared to standard treatments like ciprofloxacin. The MBIC for E. coli was found to be significantly lower for the pyrazole derivative, indicating its potential as an effective alternative in antibiotic-resistant scenarios.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
A. Substituent Modifications on the Pyrazole Ring
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 188689-64-7)
- Lacks the ethanamine side chain at the pyrazole 4-position.
- Exhibits lower molecular weight (179.14 g/mol) and simpler synthesis routes compared to the target compound .
2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine (CAS: 1006473-61-5) Chloro substituent replaces the ethyl group at the pyrazole 1-position.
3-Methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine
- Features a trifluoromethoxy-phenyl group instead of ethyl.
- Likely exhibits enhanced aromatic interactions in biological targets due to the phenyl moiety .
B. Modifications in the Side Chain
2-(1H-Pyrazol-4-yl)ethan-1-amine No substituents on the pyrazole ring. Lower melting point (173°C as a salt) compared to the trifluoromethyl/ethyl-substituted target compound .
2-(1H-Imidazol-4-yl)ethan-1-amine
- Replaces pyrazole with imidazole.
- Reduced steric hindrance and altered electronic properties due to the imidazole’s dual nitrogen atoms .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine | ~235.15 (estimated) | Not reported | Ethyl, CF₃, ethanamine |
| 2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | 217.59 | Not reported | Chloro, CF₃, ethanamine |
| 2-(1H-Pyrazol-4-yl)ethan-1-amine (salt) | 155.20 (free base) | 173 | Unsubstituted pyrazole, ethanamine |
| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | 179.14 | Not reported | Ethyl, CF₃ |
Key Observations :
Q & A
Q. What are the optimized synthetic routes for 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine, and how can reaction conditions be controlled to maximize yield?
Answer: Synthesis typically involves multi-step alkylation and amination reactions. Key steps include:
- Alkylation of pyrazole derivatives using 2-chloroethylamine or analogous reagents under basic conditions (e.g., NaH or K₂CO₃ in DMF at 60–80°C) to introduce the ethylamine chain .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product in >90% purity .
- Critical parameters : Temperature control during alkylation prevents side reactions (e.g., over-alkylation), while solvent polarity impacts reaction kinetics .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F): Assigns signals to the ethylamine chain (δ ~2.8–3.2 ppm for CH₂NH₂), trifluoromethyl group (δ ~-60 ppm in ¹⁹F NMR), and pyrazole ring protons (δ ~7.5–8.0 ppm) .
- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 252.15 for C₉H₁₄F₃N₃) .
- HPLC : Quantifies purity (>98% for pharmacological studies) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Answer:
- Docking studies : Use software like AutoDock Vina to model binding to kinase ATP pockets (e.g., G protein-coupled receptor kinases). Focus on hydrogen bonding between the amine group and catalytic residues (e.g., Asp149 in GRK2) and hydrophobic interactions with the trifluoromethyl group .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .
Q. How do structural modifications (e.g., fluorination at the ethyl group) impact biological activity?
Answer:
- Fluorinated analogs : Replace the ethyl group with 2-fluoroethyl to enhance metabolic stability (resistance to CYP450 oxidation) and improve blood-brain barrier permeability. For example, fluorinated derivatives show 3× higher in vitro inhibition of GRK2 compared to non-fluorinated analogs .
- SAR analysis : Compare IC₅₀ values against kinase panels to identify critical substituents. Trifluoromethyl groups enhance selectivity by filling hydrophobic pockets in target proteins .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 1 mM ATP for kinase assays) .
- Validate purity : Contaminants (e.g., unreacted starting materials) may skew results. Re-test compounds after HPLC purification .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers and calculate weighted mean IC₅₀ values .
Methodological Resources
Q. Table 1: Key Characterization Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 252.15 g/mol (C₉H₁₄F₃N₃) | |
| Melting Point | 112–114°C (DSC) | |
| LogP | 2.1 (calculated via ChemAxon) | |
| Solubility (PBS, pH 7.4) | 4.2 mg/mL |
Q. Table 2: Comparison with Structurally Similar Compounds
| Compound | Key Structural Feature | Biological Activity |
|---|---|---|
| 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine | Methyl instead of CF₃ | Moderate GRK2 inhibition (IC₅₀ = 1.2 µM) |
| 2-(5-Cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine | Cyclopropyl substituent | Antifungal activity (MIC = 8 µg/mL) |
Critical Research Gaps
- Toxicity profiling : Limited data on off-target effects (e.g., hERG channel binding). Use patch-clamp assays to assess cardiac risk .
- Metabolite identification : LC-MS/MS studies in hepatocyte models to identify oxidative metabolites (e.g., amine-to-nitrile conversion) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
